

SCR-1481B1: A Comparative Analysis of On-Target Effects in Cancer Therapy

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Compound of Interest					
Compound Name:	SCR-1481B1				
Cat. No.:	B1139337	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of **SCR-1481B1** (also known as Metatinib), a dual inhibitor of the c-MET and VEGFR2 receptor tyrosine kinases. The performance of **SCR-1481B1** is evaluated against another well-established dual c-MET/VEGFR2 inhibitor, Cabozantinib, with supporting data from preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.

Executive Summary

SCR-1481B1 is a potent small molecule inhibitor targeting key drivers of tumor growth, proliferation, and angiogenesis.[1][2] Its dual-targeting mechanism against both c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) positions it as a promising candidate for various solid tumors. This guide presents available data on SCR-1481B1 and compares it with Cabozantinib, a clinically approved drug with a similar target profile. While clinical data for SCR-1481B1 is emerging, a direct comparison of preclinical potency is limited by the public availability of its specific IC50 values.

Quantitative Comparison of On-Target Effects

The following tables summarize the available quantitative data for **SCR-1481B1** and Cabozantinib, focusing on their inhibitory activity and clinical efficacy.



Table 1: Preclinical Inhibitory Activity

Compound	Target	IC50 (nM)	Source
SCR-1481B1 (Metatinib)	c-MET	Not Publicly Available	-
VEGFR2	Not Publicly Available	-	
Cabozantinib	c-MET	1.8	(Yakes et al., 2011)
VEGFR2	0.035	(Yakes et al., 2011)	

Note: IC50 values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50% in biochemical assays. Lower values indicate greater potency.

Table 2: Clinical Efficacy in Advanced Solid Tumors (Phase I/II Trials)

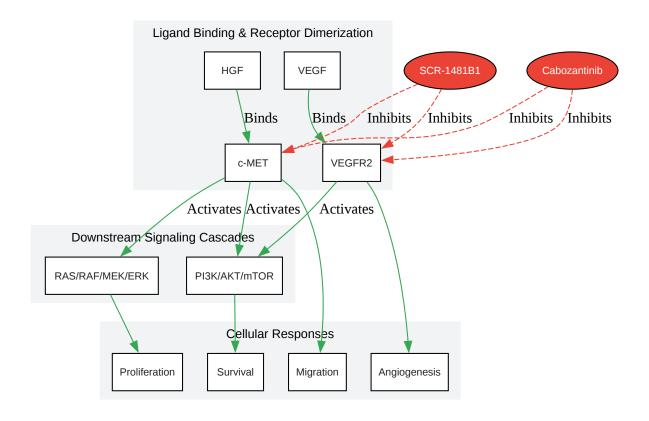
Compound	Trial Identifier	Tumor Types	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progressio n-Free Survival (PFS)
SCR-1481B1 (Metatinib)	NCT0112157 5	Advanced Refractory Solid Tumors	11.1%	61.1%	2.75 months
Cabozantinib	NCT0070428 8 (Phase II)	Multiple Solid Tumors	Varies by cohort (e.g., 28% in mCRPC)	Varies by cohort	Varies by cohort (e.g., 7.4 months in mCRPC)

ORR: The percentage of patients whose tumors shrink by a predefined amount. DCR: The percentage of patients whose tumors shrink or remain stable. PFS: The length of time during and after treatment that a patient lives with the disease without it getting worse.

Signaling Pathways and Experimental Workflows



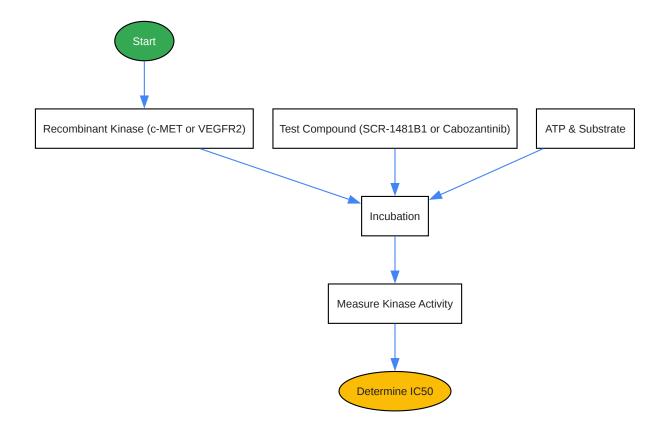
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.



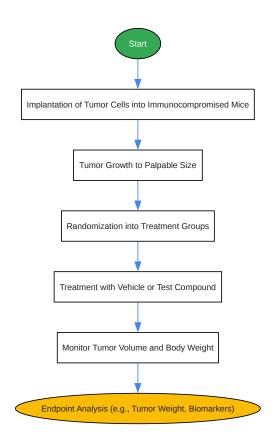
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Caption: Dual inhibition of c-MET and VEGFR2 signaling pathways by **SCR-1481B1** and Cabozantinib.









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References

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